molecular formula C13H18N4 B1482154 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098093-25-3

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482154
CAS No.: 2098093-25-3
M. Wt: 230.31 g/mol
InChI Key: QOGXLIWFCZPKIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for CPDP involves the cyclization of a cyclopentyl-substituted pyrazole precursor. Detailed synthetic methods and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

CPDP exhibits a pyrazolo[1,5-a]pyrazin-5(4H) core structure. The cyclopentyl group is attached to one of the pyrazole rings. The molecular formula is C₁₄H₁₄N₄ . The precise three-dimensional arrangement of atoms can be visualized using computational modeling techniques.


Chemical Reactions Analysis

CPDP’s reactivity and chemical transformations have been explored in various contexts. It may participate in nucleophilic substitutions, oxidative processes, or form coordination complexes with metal ions. Further studies are needed to elucidate its full range of reactions .

Scientific Research Applications

Synthesis and Chemical Significance : Research has shown that pyrazolopyrimidines, due to their structural resemblance to purines, possess significant chemical and pharmacological importance. The synthesis of novel pyrazolopyrimidine compounds has been explored for their potential anticancer activity, targeting critical protein kinases like cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation and is associated with cancer development and metastasis (Radini, 2021).

Antioxidant and Antimicrobial Activity : Derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their antioxidant activity. Some compounds showed nearly equal antioxidant activity to that of ascorbic acid, highlighting their potential as antioxidant agents (El‐Mekabaty, 2015). Additionally, novel heterocyclic compounds incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety have been synthesized and demonstrated potent antimicrobial and anticancer activities, further emphasizing the therapeutic potential of such structures (Velpula et al., 2016).

Metal-Ion Complexation for Sensing Applications : Compounds based on imidazo[1,2-a]pyrazin derivatives have been studied for their ability to complex with metal ions, resulting in modulations of their UV/vis absorption and fluorescence spectroscopic properties. This suggests their use as colorimetric and fluorometric sensors for detecting the Lewis acidity of metal ions in aprotic solutions, demonstrating the chemical versatility and applicability of these compounds beyond therapeutic uses (Hirano et al., 2010).

Future Directions

: Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as metabotropic glutamate receptor 3 (mGlu3) antagonists. (2016). European Journal of Medicinal Chemistry, 114, 1–10. Link : 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. (n.d.). SMolecule. Link

Biochemical Analysis

Biochemical Properties

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in neurotransmission and synaptic plasticity . The compound acts as a negative allosteric modulator, binding to the receptor and altering its conformation, thereby inhibiting its activity. This interaction can influence various signaling pathways and cellular responses.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it modulates the assembly of hepatitis B virus (HBV) capsids, thereby inhibiting viral replication . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes. For example, it has been observed to inhibit the activity of certain kinases involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the mGluR2 receptor, causing a conformational change that inhibits its activity . Additionally, it interacts with HBV capsid proteins, preventing their proper assembly and thereby inhibiting viral replication . These interactions result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of signaling pathways . Its stability and activity may be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HBV replication without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in liver function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also interact with binding proteins that facilitate its transport and localization within cells. These interactions can influence the compound’s accumulation and activity in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key regulatory proteins and enzymes . Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell.

Properties

IUPAC Name

2-(2-cyclopentyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-5-6-16-7-8-17-12(10-16)9-13(15-17)11-3-1-2-4-11/h9,11H,1-4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXLIWFCZPKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3CCN(CC3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

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